molecular formula C8H14OSi2 B1589389 1,3-Diethynyltetramethyldisiloxane CAS No. 4180-02-3

1,3-Diethynyltetramethyldisiloxane

Cat. No.: B1589389
CAS No.: 4180-02-3
M. Wt: 182.37 g/mol
InChI Key: OHGXFWJXGZXTEF-UHFFFAOYSA-N
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Description

1,3-Diethynyltetramethyldisiloxane is a bifunctional organosilicon compound . It features two ethynyl (C≡C) groups attached to a central silicon atom. Its molecular formula is C₈H₂₂O₃Si₂ . This compound is stable, commercially available, and has applications in various fields due to its unique properties.


Synthesis Analysis

The synthesis of this compound involves subsequent hydrosilylation of alkenes and alkynes. This method allows for the formation of unsymmetrical bifunctional disiloxane derivatives. The process exhibits vast functional group tolerance and high efficiency in creating novel disiloxane-based building blocks .

Scientific Research Applications

  • Synthesis of Complexes

    • 1,3-Diethynyltetramethyldisiloxane is utilized in synthesizing Group 8 metal σ-acetylide mononuclear complexes. These complexes, featuring different silyl units, have been characterized using FTIR, NMR spectroscopies, and mass spectrometry. They show reversible redox chemistry and are less anodic than their precursors (Wong, Chun-Kin Wong, & Guo‐Liang Lu, 2003).
  • Formation of Disilaborepines and Disilafulvenes

    • Reacting with trimethylborane or triethylborane, 1,2-Diethynyltetramethyldisilane forms new 1,2-dihydro-1,2,5-disilaborepines. An unprecedented sequence of hydroboration and intramolecular organoboration results in a 1,2-dihydro-1,2-disilafulvene derivative with tri-isopropylborane (B. Wrackmeyer, 1988).
  • Catalysis in Hydrosilylation

    • In the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, 1,1,3,3-Tetramethyldisiloxane (TMDS) is highly reactive. This process can often be performed at ambient conditions, indicating the enhanced reactivity of TMDS due to the formation of a gold dihydride intermediate (Eleni Vasilikogiannaki et al., 2014).
  • Construction of Carbon-rich Scaffolds

    • Derivatives of this compound are used in creating carbon-rich scaffolds such as monodisperse, linearly π-conjugated oligomers and large macrocyclic all-carbon cores. These compounds possess potential applications in optoelectronic devices due to their photochromic properties and third-order optical nonlinearities (F. Diederich, 2001).
  • Hydrosilylation Copolymerization

    • The 1,3-divinyltetramethyldisiloxane-Pt complex is used in the copolymerization of α,ω-dienes with 1,3-dihydridotetramethyldisiloxane, resulting in copolymers with specific end groups. This process also involves the isomerization of terminal alkenes to internal alkenes, which are not reactive (J. Sargent & W. Weber, 1999).

Properties

IUPAC Name

ethynyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGXFWJXGZXTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C#C)O[Si](C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455758
Record name 1,3-DIETHYNYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4180-02-3
Record name 1,3-DIETHYNYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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